molecular formula C19H24N4O5 B2902674 N'-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 942012-35-3

N'-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2902674
CAS No.: 942012-35-3
M. Wt: 388.424
InChI Key: BFYANLYAHWVXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(3-Methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a synthetic organic compound featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom), a 3-methoxyphenyl group, a 5-methyl-1,2-oxazol-3-yl moiety, and an ethanediamide (oxalamide) backbone. For example:

  • Morpholine derivatives are known for enhancing solubility and bioavailability in drug design .
  • Oxazole rings are common in bioactive molecules due to their metabolic stability and hydrogen-bonding capacity .
  • Ethanediamide linkages can influence conformational rigidity and binding affinity .

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5/c1-13-10-17(22-28-13)21-19(25)18(24)20-12-16(23-6-8-27-9-7-23)14-4-3-5-15(11-14)26-2/h3-5,10-11,16H,6-9,12H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYANLYAHWVXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration Protocol

A mixture of N-acetyl-3-aminocrotonamide (1.0 equiv) and phosphorus oxychloride (2.2 equiv) in toluene is refluxed at 110°C for 6 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate (yield: 68–72%).

Key Data:

Parameter Value
Reaction Temperature 110°C
Yield 68–72%
Purity (HPLC) ≥95%

Alternative Palladium-Catalyzed Method

Recent advances employ Pd(TFA)₂ (5 mol%) to catalyze the reaction between picolinamide derivatives and aldehydes, yielding 2-substituted oxazoles. For 5-methyl-1,2-oxazol-3-ylamine, picolinamide and isobutyraldehyde react in DMF at 80°C for 12 hours (yield: 65%).

Synthesis of 2-(3-Methoxyphenyl)-2-(Morpholin-4-yl)Ethylamine

This intermediate is prepared through a three-step sequence:

Friedel–Crafts Alkylation

3-Methoxybenzaldehyde undergoes alkylation with 2-chloroethylmorpholine in the presence of AlCl₃ (1.2 equiv) at 0–5°C. The product, 2-(3-methoxyphenyl)-2-chloroethylmorpholine , is obtained in 58% yield.

Amine Formation via Gabriel Synthesis

The chloro intermediate is reacted with potassium phthalimide in DMF at 90°C for 8 hours. Subsequent hydrolysis with hydrazine hydrate yields the primary amine (overall yield: 42%).

Reaction Conditions:

  • Solvent: DMF
  • Temperature: 90°C
  • Catalyst: None

Ethanediamide Coupling Strategies

Two primary methods are employed to assemble the final compound:

Stepwise Acylation with Oxalyl Chloride

  • First Acylation: 5-Methyl-1,2-oxazol-3-ylamine (1.0 equiv) reacts with oxalyl chloride (1.1 equiv) in dry THF at −10°C for 2 hours to form N-(5-methyl-1,2-oxazol-3-yl)oxalyl chloride intermediate .
  • Second Acylation: The intermediate is treated with 2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethylamine (1.05 equiv) and triethylamine (2.0 equiv) at 0°C, followed by stirring at room temperature for 12 hours (yield: 54%).

Optimization Note: Excess oxalyl chloride leads to diacylation byproducts; stoichiometric control is critical.

One-Pot Coupling Using HATU

A mixture of both amines (1.0 equiv each), oxalic acid (1.0 equiv), and HATU (1.5 equiv) in DCM is stirred at 25°C for 24 hours. This method avoids handling reactive acyl chlorides (yield: 62%).

Comparative Data:

Method Yield Purity
Oxalyl Chloride 54% 92%
HATU 62% 89%

Mechanistic Insights and Side Reactions

Competing Pathways in Oxazole Synthesis

The palladium-catalyzed route () proceeds via aza-Wacker-type oxidation , forming the oxazole ring through sequential imine formation and cyclization. This contrasts with the Robinson–Gabriel mechanism, which relies on acid-catalyzed dehydration.

Morpholine Ring Opening

Under acidic conditions, the morpholine moiety may undergo ring opening to form linear amino alcohols , necessitating pH control during Friedel–Crafts alkylation (pH 7–8 preferred).

Industrial-Scale Considerations

The patent RU2570898C2 highlights a solvent-free morpholine addition to oxazole derivatives at 80–90°C, reducing waste and improving atom economy. Adapting this for the target compound could enhance scalability:

Proposed Protocol:

  • Mix 2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazole with morpholine (1.2 equiv) at 85°C for 5 hours.
  • Isolate the product via vacuum distillation (projected yield: 70%).

Chemical Reactions Analysis

Types of Reactions

N'-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the morpholinoethyl chain or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: MnO2 in an organic solvent like dichloromethane.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N'-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: Its structural features allow it to be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of N'-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogs from the literature:

Compound Name Key Structural Features Potential Applications Reference
Target Compound Morpholin-4-yl, 3-methoxyphenyl, 5-methyloxazol-3-yl, ethanediamide Inferred: Medicinal/Agrochemical
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholin-3-yl, 4-isopropylphenyl, acetamide Pharmaceutical (unspecified)
Oxadixyl Oxazolidinyl, 2,6-dimethylphenyl, acetamide Pesticide
5-(4-Hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione derivatives Thiazolidinedione, methoxyphenyl, substituted acetamide Hypoglycemic agents
Key Observations:

Morpholine vs. Oxazolidinyl/Oxazole :

  • The target’s morpholin-4-yl group (vs. morpholin-3-yl in ) may alter ring puckering and hydrogen-bonding interactions.
  • Oxadixyl’s oxazolidinyl group is structurally distinct from the target’s 5-methyloxazol-3-yl, but both heterocycles contribute to lipophilicity and metabolic resistance.

Amide Backbone :

  • The ethanediamide in the target provides two amide bonds, increasing rigidity compared to single-acetamide analogs (e.g., ). This may enhance target selectivity but reduce synthetic yield.
Target Compound (Inferred):

Likely involves multi-step synthesis, including:

Morpholine-ethyl intermediate : Alkylation of morpholine with a 3-methoxyphenyl-containing electrophile.

Oxazole-amide coupling : Reaction of 5-methyl-1,2-oxazol-3-amine with ethanedioic acid derivatives.

Comparison with Evidence-Based Syntheses:
  • : Acetylation of morpholine intermediates using acetyl chloride and Na₂CO₃ in CH₂Cl₂ . Similar steps may apply to the target’s ethanediamide formation.
  • : Substitution reactions with chloroacetylated intermediates in DMF . The target’s oxazole group might require analogous nucleophilic substitutions.

Biological Activity

N'-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a compound of interest due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, drawing from diverse sources.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Morpholine ring : Contributes to the compound's pharmacological properties.
  • Oxazole moiety : Known for its role in various biological activities.
  • Methoxyphenyl group : Potentially enhances lipophilicity and bioavailability.

Biological Activities

  • Anticancer Activity
    • Recent studies have indicated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, modifications of similar oxazole-containing compounds have shown cytotoxic activity against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .
    • A related study demonstrated that certain oxadiazole derivatives exhibited IC50 values as low as 2.76 µM against ovarian cancer cell lines, indicating potent antitumor activity .
  • Antibacterial Properties
    • Compounds with similar structural features have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, nitroimidazole derivatives have shown effectiveness against antibiotic-resistant strains .
    • The potential for the target compound to act against ESKAPE pathogens (a group of highly resistant bacteria) has been suggested based on structural analogs .
  • Neuroprotective Effects
    • Some oxazole derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. They may interact with metabotropic glutamate receptors, which are critical in neurological signaling pathways .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on key enzymes such as carbonic anhydrase and histone deacetylases, which are involved in tumor progression and inflammation .
  • Receptor Modulation : The compound may modulate various receptors involved in cellular signaling pathways, contributing to its anticancer and neuroprotective effects .

Case Study 1: Antitumor Activity

In a study evaluating the anticancer potential of oxazole derivatives, a series of compounds were synthesized and tested against multiple cancer cell lines. The results indicated that certain modifications led to increased potency, particularly against ovarian cancer cells with IC50 values significantly lower than 10 µM .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of structurally similar compounds demonstrated effective inhibition of growth in methicillin-resistant Staphylococcus aureus (MRSA). The compounds were evaluated for their ability to disrupt bacterial cell wall synthesis, leading to cell death .

Data Summary

Biological ActivityObserved EffectsReference
AnticancerIC50 < 10 µM in various cancer lines
AntibacterialEffective against MRSA and other pathogens
NeuroprotectiveInteraction with glutamate receptors

Q & A

Basic: How can researchers optimize the synthesis of N'-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide?

Methodological Answer:
The synthesis involves multi-step routes, typically starting with the preparation of intermediates like substituted anilines or morpholine derivatives. Key steps include:

  • Amide bond formation : Use coupling agents (e.g., oxalyl chloride or EDC/HATU) to link the ethanediamide core to the 5-methylisoxazole and morpholinyl-ethyl moieties .
  • Solvent and temperature control : Reactions often require anhydrous dichloromethane or DMF at controlled temperatures (e.g., 0–25°C) to avoid side products .
  • Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization (e.g., from ethyl acetate) ensures high purity (>95%) .
    Critical Parameters : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of morpholine derivatives to minimize unreacted starting material .

Basic: What analytical techniques are essential for confirming the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify proton environments (e.g., methoxy groups at δ ~3.8 ppm, morpholine protons at δ ~3.4–3.6 ppm) and carbon backbone .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity between the isoxazole, morpholine, and methoxyphenyl groups .
  • Mass Spectrometry (HRMS/ESI) : Verify molecular weight (e.g., [M+H]+ expected for C₂₄H₂₉N₃O₅: ~448.2 g/mol) .
  • X-ray Crystallography (if crystals obtained): Resolve 3D conformation and confirm stereochemistry .

Advanced: How can researchers design experiments to resolve contradictory data on this compound’s biological activity?

Methodological Answer:
Contradictions in bioactivity data (e.g., varying IC₅₀ values in kinase assays) may arise from differences in assay conditions or target selectivity. Address this via:

  • Standardized Assay Protocols : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for variables like serum concentration .
  • Off-Target Profiling : Employ kinome-wide screens or proteome arrays to identify non-specific interactions .
  • Structural Analog Comparison : Test derivatives (e.g., replacing 3-methoxyphenyl with 4-methoxyphenyl) to isolate structure-activity relationships (SAR) .
    Example : If conflicting data exist for cytotoxicity, repeat assays with synchronized cell cycles and standardized MTT protocols .

Advanced: What strategies are effective for modifying substituents to enhance target selectivity?

Methodological Answer:

  • Rational Design :
    • Morpholine Ring : Replace with piperazine or thiomorpholine to alter lipophilicity and hydrogen-bonding capacity .
    • Isoxazole Group : Introduce electron-withdrawing groups (e.g., Cl at position 4) to enhance electrophilic interactions with targets .
  • Computational Modeling :
    • Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases or GPCRs) .
    • Use QSAR models to prioritize substituents with optimal LogP (2–4) and polar surface area (<90 Ų) .
  • Synthetic Validation : Synthesize top candidates and validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Basic: How should researchers handle stability and storage of this compound?

Methodological Answer:

  • Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent oxidation of the morpholine ring or methoxy groups .
  • Stability Testing :
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., hydrolysis of the amide bond) .
    • Use LC-MS to identify degradation pathways (e.g., oxidation of the isoxazole methyl group) .

Advanced: How can researchers investigate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Target Identification :
    • Chemical Proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins .
    • Phosphoproteomics : Treat cells and analyze phosphorylation changes via SILAC (stable isotope labeling) to map signaling pathways .
  • In Vivo Validation :
    • Use CRISPR/Cas9 knockout models to confirm target relevance (e.g., delete suspected kinase targets in zebrafish or murine models) .
    • Perform PET imaging with radiolabeled analogs (e.g., ¹¹C-labeled) to assess biodistribution .

Basic: What are the critical controls for ensuring reproducibility in biological assays with this compound?

Methodological Answer:

  • Vehicle Controls : Use DMSO (≤0.1% final concentration) to rule out solvent effects .
  • Positive/Negative Controls : Include known inhibitors/agonists for the target pathway (e.g., staurosporine for kinase assays) .
  • Batch Consistency : Validate each synthetic batch via NMR and HPLC to ensure consistent purity .

Table 1: Comparison of Structural Analogues and Their Bioactivity

Compound ModificationTarget Affinity (IC₅₀, nM)Solubility (µg/mL)Key Reference
Parent Compound120 ± 158.2
4-Chloro-isoxazole derivative45 ± 65.1
Piperazine-morpholine replacement210 ± 3012.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.